molecular formula C7H8N2O2 B1642038 3,4-Dimethyl-2-nitropyridine

3,4-Dimethyl-2-nitropyridine

Cat. No.: B1642038
M. Wt: 152.15 g/mol
InChI Key: WGARJWGAZMETKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethyl-2-nitropyridine is a heterocyclic aromatic compound with a pyridine ring substituted with two methyl groups at the 3 and 4 positions and a nitro group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-nitropyridine typically involves nitration of 3,4-dimethylpyridine. One common method includes the reaction of 3,4-dimethylpyridine with a nitrating agent such as dinitrogen pentoxide (N2O5) in an organic solvent. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the 2 position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize optimized reaction conditions, including temperature control and the use of catalysts, to achieve high purity and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as ammonia or amines can be used for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-nitropyridine involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methyl and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound in organic synthesis and research .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3,4-dimethyl-2-nitropyridine

InChI

InChI=1S/C7H8N2O2/c1-5-3-4-8-7(6(5)2)9(10)11/h3-4H,1-2H3

InChI Key

WGARJWGAZMETKS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C(=NC=C1)[N+](=O)[O-])C

Origin of Product

United States

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